![molecular formula C15H22N2O4S B11060881 N,N-diethyl-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11060881.png)
N,N-diethyl-4-(morpholin-4-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-DIETHYL-4-(MORPHOLINOSULFONYL)BENZAMIDE is a chemical compound with the molecular formula C14H23N3O3S It is known for its unique structure, which includes a benzamide core substituted with diethyl and morpholinosulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-DIETHYL-4-(MORPHOLINOSULFONYL)BENZAMIDE typically involves the reaction of 4-(morpholinosulfonyl)benzoyl chloride with diethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-DIETHYL-4-(MORPHOLINOSULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N~1~,N~1~-DIETHYL-4-(MORPHOLINOSULFONYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N1,N~1~-DIETHYL-4-(MORPHOLINOSULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-methylbenzamide (DEET): Known for its use as an insect repellent, DEET shares structural similarities but differs in its functional groups and applications.
N,N-Diethyl-1,4-phenylenediamine: Used in dye synthesis and as an intermediate in organic synthesis, this compound has a different core structure but similar diethyl substitutions.
Uniqueness
N~1~,N~1~-DIETHYL-4-(MORPHOLINOSULFONYL)BENZAMIDE is unique due to its morpholinosulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C15H22N2O4S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N,N-diethyl-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C15H22N2O4S/c1-3-16(4-2)15(18)13-5-7-14(8-6-13)22(19,20)17-9-11-21-12-10-17/h5-8H,3-4,9-12H2,1-2H3 |
InChI Key |
COYYUZBJTNLHNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.